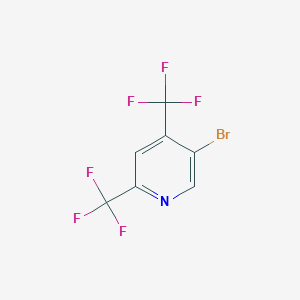

5-Bromo-2,4-Bis(trifluoromethyl)pyridine

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of trifluoromethylpyridine chemistry, which began gaining prominence in the pharmaceutical industry during the late 20th century. The systematic exploration of trifluoromethyl-substituted heterocycles was initially driven by the recognition that fluorinated compounds exhibit enhanced metabolic stability and improved pharmacokinetic properties. The specific compound this compound, with Chemical Abstracts Service number 1099598-05-6, represents a sophisticated evolution in the design of multifunctional pyridine derivatives.

The historical context of this compound's development is intrinsically linked to advances in electrophilic trifluoromethylating reagents, particularly the pioneering work of Yagupolskii and coworkers in 1984, who discovered that sulfur-based trifluoromethyl sulfonium salts could effectively introduce trifluoromethyl groups into aromatic systems. This foundational research established the conceptual framework for developing compounds like this compound, where multiple electron-withdrawing groups could be strategically positioned on the pyridine ring to achieve desired reactivity patterns. The subsequent development of scalable trifluoromethylation methodologies, including photoredox catalysis approaches using trifluoroacetic anhydride as a cost-effective trifluoromethyl source, further facilitated the practical synthesis of such complex fluorinated heterocycles.

The discovery and characterization of this compound coincided with the pharmaceutical industry's increasing appreciation for fluorinated compounds, as evidenced by the fact that fluorine appears in a significant proportion of recent drug candidates. This timing was fortuitous, as it allowed researchers to immediately recognize the potential applications of this compound in medicinal chemistry. The compound's unique substitution pattern, featuring both a reactive bromine atom and two metabolically stable trifluoromethyl groups, positioned it as an ideal intermediate for cross-coupling reactions and further structural elaboration.

Significance in Modern Chemical Research

The significance of this compound in contemporary chemical research stems from its exceptional versatility as a synthetic intermediate and its unique combination of structural features that address multiple challenges in modern drug discovery. The compound exhibits a molecular weight of 293.99 grams per mole and possesses distinctive physicochemical properties that make it particularly valuable for medicinal chemistry applications. The presence of two trifluoromethyl groups significantly enhances the compound's lipophilicity, with a calculated logarithm of the partition coefficient value of 3.21, which falls within the optimal range for membrane permeability in biological systems.

Research into trifluoromethylpyridine derivatives has revealed their critical importance in crop protection, with over 20 new trifluoromethylpyridine-containing agrochemicals having acquired International Organization for Standardization common names since the introduction of fluazifop-butyl as the first commercially successful trifluoromethylpyridine derivative. The biological activities of these compounds are attributed to the unique combination of fluorine's physicochemical properties and the characteristic features of the pyridine moiety, which together confer enhanced bioactivity and environmental stability. Molecular matched pair analysis has demonstrated that trifluoromethylpyridines exhibit subtle yet important differences in physicochemical and agronomic properties compared to their phenyl analogs.

The compound's significance extends to pharmaceutical applications, where five pharmaceutical and two veterinary products containing trifluoromethylpyridine moieties have received market approval, with many additional candidates currently undergoing clinical trials. The strategic positioning of the bromine atom at the 5-position and trifluoromethyl groups at the 2- and 4-positions creates a unique electronic environment that facilitates selective chemical transformations. This substitution pattern enables the compound to serve as a versatile platform for constructing complex nitrogen-containing heterocycles through various coupling reactions, particularly Suzuki-Miyaura and Ullmann couplings.

Modern research has also highlighted the compound's utility in specialized applications such as time-resolved fluorescence immunoassays, where it functions as a bifunctional chelate intermediate. The electron-withdrawing nature of the trifluoromethyl groups enhances the compound's ability to coordinate with lanthanide ions, making it valuable for analytical and diagnostic applications. Additionally, the compound's stability under various reaction conditions and its compatibility with modern synthetic methodologies have made it an attractive starting material for researchers exploring new chemical space in drug discovery programs.

Overview of Pyridine Derivatives and Their Importance

Pyridine derivatives constitute one of the most important classes of heterocyclic compounds in modern chemistry, serving as fundamental building blocks in pharmaceutical, agrochemical, and materials science applications. The pyridine ring system provides a versatile scaffold that can be functionalized at multiple positions to achieve desired biological or chemical properties. The incorporation of fluorinated substituents, particularly trifluoromethyl groups, onto the pyridine framework has revolutionized the field of medicinal chemistry by providing compounds with enhanced metabolic stability, improved membrane permeability, and altered protein binding characteristics.

The importance of trifluoromethylated pyridine derivatives is exemplified by their widespread use in crop protection, where they have demonstrated exceptional efficacy against various pests while maintaining favorable environmental profiles. The success of trifluoromethylpyridine-based agrochemicals can be attributed to their ability to interact effectively with biological targets while resisting metabolic degradation. Fluazifop-butyl, the pioneering trifluoromethylpyridine herbicide, established the foundation for an entire class of agricultural chemicals that now includes fungicides, insecticides, and nematicides. The continued development of new trifluoromethylpyridine derivatives has led to compounds with improved selectivity, reduced environmental impact, and enhanced biological activity.

The structural diversity achievable within the pyridine derivative family is particularly noteworthy when considering the various synthetic approaches available for introducing different substituents. The development of metal-free reductive cyclization methods, such as the ammonium iodide and sodium dithionite-mediated system, has enabled the efficient assembly of complex fluorinated pyridines from readily available starting materials. These methodologies have expanded the accessible chemical space within the pyridine derivative family, allowing researchers to explore novel substitution patterns and functional group combinations that were previously difficult to synthesize.

Pyridine derivatives also play crucial roles in catalysis and materials science applications, where their electron-deficient nature and ability to coordinate with metals make them valuable ligands and building blocks. The electron-withdrawing effects of substituents like trifluoromethyl groups can be fine-tuned to optimize the electronic properties of pyridine-based materials. Furthermore, the development of direct carbon-hydrogen functionalization methods for pyridines has provided new opportunities for late-stage modification of complex molecules, enabling the introduction of functional groups at previously inaccessible positions.

Scope and Objectives of the Review

The scope of this review encompasses a comprehensive examination of this compound as a representative example of advanced fluorinated heterocyclic chemistry. The primary objective is to provide a detailed analysis of this compound's chemical properties, synthetic accessibility, and applications within the broader context of trifluoromethylpyridine research. This review aims to synthesize current knowledge regarding the compound's physicochemical characteristics, including its molecular structure, thermodynamic properties, and reactivity patterns, while highlighting its significance as a versatile synthetic intermediate.

A key objective of this analysis is to demonstrate how the specific substitution pattern of this compound contributes to its utility in modern synthetic chemistry. The review will examine how the strategic placement of electron-withdrawing trifluoromethyl groups at the 2- and 4-positions, combined with the reactive bromine substituent at the 5-position, creates a unique electronic environment that facilitates selective chemical transformations. This analysis will include discussion of the compound's role in cross-coupling reactions, its applications in pharmaceutical intermediate synthesis, and its potential for further structural elaboration.

The review also seeks to contextualize this compound within the broader landscape of fluorinated heterocycle research, examining how this compound represents current trends in medicinal chemistry toward the incorporation of fluorinated building blocks. By analyzing the compound's properties in comparison to related structures, this review aims to illustrate the principles governing the design of effective fluorinated intermediates for drug discovery applications. The analysis will consider how molecular matched pair studies have informed our understanding of the relationship between fluorination patterns and biological activity.

Furthermore, this review objectives include providing insights into the synthetic methodologies that have enabled access to compounds like this compound, including recent advances in trifluoromethylation chemistry and metal-catalyzed coupling reactions. The analysis will examine how developments in synthetic methodology have expanded the practical utility of fluorinated pyridine derivatives and enabled their incorporation into increasingly complex molecular architectures. This comprehensive approach aims to provide readers with a thorough understanding of both the fundamental chemistry and practical applications of this important class of compounds.

Properties

IUPAC Name |

5-bromo-2,4-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF6N/c8-4-2-15-5(7(12,13)14)1-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEYYXFKCSHJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-Bis(trifluoromethyl)pyridine typically involves the bromination of 2,4-Bis(trifluoromethyl)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2,4-Bis(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminated pyridine derivative .

Scientific Research Applications

Chemical Synthesis

5-Bromo-2,4-bis(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals. The trifluoromethyl groups significantly enhance the lipophilicity and metabolic stability of synthesized compounds, making them more effective in biological systems.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce nucleophiles at the pyridine nitrogen or carbon sites. |

| Coupling Reactions | Participates in cross-coupling reactions to form biaryl compounds. |

| Functionalization | Serves as a precursor for introducing various functional groups. |

The biological properties of this compound have been extensively studied, revealing its potential in medicinal chemistry.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, studies have shown that certain analogues can inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection. The selectivity of these compounds for bacterial cells over host cells is particularly noteworthy.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis and inhibit cell proliferation in cancer cells through mechanisms involving cell cycle arrest. The presence of electron-withdrawing trifluoromethyl groups enhances the compound's reactivity towards biological targets associated with cancer progression.

Case Study 1: Antichlamydial Activity

In a study focusing on antichlamydial activity, several analogues were synthesized and tested for their efficacy against C. trachomatis. Compounds with trifluoromethyl substitutions exhibited significant inhibition with an IC50 value as low as 5.2 μg/mL, highlighting the importance of these groups in enhancing biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the pyridine ring significantly affect biological activity. For instance, replacing trifluoromethyl groups with other substituents led to a marked decrease in antimicrobial efficacy, emphasizing their critical role.

Materials Science

In materials science, this compound is utilized in the synthesis of specialized ligands and metal complexes. Its ability to form stable complexes with metals makes it valuable for creating catalysts and materials with unique properties.

Table 2: Applications in Materials Science

| Application | Description |

|---|---|

| Ligand Development | Used to create chelating agents for metal ions in catalysis. |

| Supramolecular Chemistry | Forms part of supramolecular structures with tailored functionalities. |

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-Bis(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

a. 5-Bromo-2-(trifluoromethyl)pyridine (CAS 436799-32-5)

- Structure : Bromine at position 5 and a single -CF₃ group at position 2.

- Molecular Formula : C₆H₃BrF₃N (MW: 225.99 g/mol).

- Key Differences : The absence of a second -CF₃ group at position 4 reduces steric hindrance and electron-withdrawing effects compared to the bis-trifluoromethyl analog. This compound is a common intermediate in Suzuki couplings for drug discovery .

b. 4-Bromo-2-(trifluoromethyl)pyridine (CAS 887583-90-6)

- Structure : Bromine at position 4 and -CF₃ at position 2.

- Similarity Score : 0.80 (vs. 5-Bromo-2,4-Bis(trifluoromethyl)pyridine).

c. 5-Bromo-2-(difluoromethyl)pyridine (CAS 845827-13-6)

Trifluoromethyl vs. Other Substituents

a. 5-Chloro-2,4-Bis(trifluoromethyl)pyridine

b. 5-Bromo-2,4-Dimethylpyridine

- Structure : Methyl (-CH₃) groups instead of -CF₃.

- Impact: Methyl groups are electron-donating, increasing pyridine ring basicity and altering solubility in nonpolar solvents .

Pyridine vs. Pyrimidine Analogs

a.

- Structure : Pyrimidine core with bromine and -CF₃ groups.

Functionalized Derivatives

a. 5-(Bromomethyl)-2-(trifluoromethyl)pyridine (CAS 108274-33-5)

- Structure : Bromine on a methyl side chain at position 5.

- Applications : The benzylic bromide enables alkylation reactions, distinguishing it from ring-substituted bromo derivatives .

Structural and Electronic Properties

Biological Activity

5-Bromo-2,4-bis(trifluoromethyl)pyridine (C₇H₂BrF₆N) is a compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparisons with related compounds.

1. Structural Characteristics

The compound's structure includes two trifluoromethyl groups and a bromine atom, which significantly influence its reactivity and biological interactions. The electron-withdrawing nature of the trifluoromethyl groups enhances lipophilicity and alters binding affinities with biological targets, making it a valuable candidate for drug development and agrochemical applications.

2.1 Target Interactions

This compound primarily acts through palladium-catalyzed α-arylation processes. This mechanism allows it to participate in various biochemical reactions, including Suzuki–Miyaura coupling reactions, which are pivotal in synthesizing complex organic molecules .

2.2 Enzyme Interaction

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with certain enzymes can lead to altered gene expression related to cellular metabolism. The inhibition of these enzymes can have downstream effects on various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

3.1 Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC₅₀ value of approximately 0.126 μM. This effect is notably selective, exhibiting a 19-fold lesser impact on non-cancerous MCF10A cells, indicating a promising therapeutic window for targeting cancer cells while sparing normal cells .

3.2 Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against Chlamydia species. It was found to be more effective than spectinomycin at comparable concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

4. Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is stable and exhibits favorable absorption characteristics. Its solid form allows for easy handling in laboratory settings, while its lipophilic nature may enhance its bioavailability when administered .

5. Comparison with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Chloro-2,4-bis(trifluoromethyl)pyridine | C₇H₂ClF₆N | Chlorine instead of bromine |

| 5-Bromo-2-(trifluoromethyl)pyridine | C₆H₃BrF₃N | Contains only one trifluoromethyl group |

| 3-Bromo-2,6-bis(trifluoromethyl)pyridine | C₇H₂BrF₆N | Different substitution pattern on the pyridine ring |

The presence of two trifluoromethyl groups in this compound distinguishes it from these analogs by enhancing its chemical reactivity and biological activity.

6. Case Studies

Case Study: Anticancer Activity in Mice

A study involving BALB/c nude mice injected with MDA-MB-231 cells demonstrated that treatment with this compound significantly inhibited lung metastasis compared to control groups treated with established anticancer agents like TAE226. The results indicate not only the compound's efficacy but also its potential for further development as an anticancer therapeutic .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-2,4-Bis(trifluoromethyl)pyridine?

Methodological Answer: The synthesis of halogenated trifluoromethylpyridines typically involves sequential halogenation and trifluoromethylation. For example:

- Step 1: Start with a pyridine precursor (e.g., 2,4-dimethylpyridine) and introduce bromine via electrophilic aromatic substitution under controlled conditions (e.g., using Br₂ with FeBr₃ as a catalyst) .

- Step 2: Introduce trifluoromethyl groups. This can be achieved via Ullmann-type coupling using CuI as a catalyst and trifluoromethyl iodide (CF₃I) under high-temperature conditions (150–200°C) .

- Alternative route: Use nucleophilic trifluoromethylation with Ruppert–Prakash reagent (TMSCF₃) in the presence of a fluoride source (e.g., TBAF) .

Key Considerations:

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Analysis:

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 299 (M⁺ for C₇H₃BrF₆N) and fragments corresponding to Br⁻ (79/81) and CF₃ loss (69) .

- HPLC-Purity Assessment: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 min (based on analogues like 5-Bromo-2-fluoropyridine) .

Key Considerations:

- For accurate quantification, calibrate instruments using a pure reference standard.

- Confirm the absence of regioisomers (e.g., 3-Bromo derivatives) via 2D NMR (COSY, NOESY) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, CF₃) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine at position 5 and CF₃ groups at positions 2 and 4 create a highly electron-deficient pyridine ring, which impacts reactivity:

- Suzuki–Miyaura Coupling: The Br substituent is activated for Pd-catalyzed coupling with boronic acids. However, steric hindrance from CF₃ groups may reduce reaction rates. Optimize using:

- Buchwald–Hartwig Amination: Limited by electron deficiency; use strong electron-donating ligands (e.g., BrettPhos) to facilitate C–N bond formation .

Q. What strategies mitigate regioselectivity challenges during further functionalization?

Methodological Answer: Regioselective functionalization is complicated by competing electronic (directing effects) and steric factors:

- Directed Ortho-Metalation (DoM): Use a directing group (e.g., –OMe at position 3) to guide lithiation at position 5. Subsequent quenching with electrophiles (e.g., DMF for formylation) achieves selective modification .

- Protection/Deprotection: Temporarily protect CF₃ groups as esters (e.g., –CO₂Et) to reduce steric bulk during bromine displacement .

Case Study:

- Nitration: Use HNO₃/H₂SO₄ at 0°C to nitrate position 3 (meta to CF₃ groups) with >70% selectivity .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electron density and frontier orbitals. The LUMO is localized near the Br atom, indicating electrophilic attack sites .

- Molecular Dynamics (MD): Simulate interactions with Pd catalysts to identify steric clashes with CF₃ groups, guiding ligand selection .

Key Output:

- Predicted activation energy for Suzuki coupling: ~25 kcal/mol (vs. 18 kcal/mol for less hindered analogues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.